![molecular formula C18H24N4O3 B1260883 8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBO-11, also known as 3,8-diazabicyclo[3.2.1]octane derivative, is a compound that has shown significant pharmacological activities, particularly in the field of pain management. It is a derivative of the diazabicyclooctane class, which includes compounds known for their opioid-like activity and high affinity for the mu-opioid receptor .
Preparation Methods
The synthesis of DBO-11 involves several methods, including cyclocondensation, copper catalysis, and 1,3-dipolar cycloaddition. One common method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
DBO-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated compounds, amines, and metal catalysts. For example, the reaction of DBO-11 with halogenated compounds can lead to the formation of substituted derivatives, which may have different pharmacological properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of DBO-11 involves its interaction with the mu-opioid receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous opioids. This interaction leads to the inhibition of nociceptive responses, providing pain relief . The molecular targets involved in this process include the mu-opioid receptor and associated signaling pathways that modulate pain perception.
Comparison with Similar Compounds
DBO-11 is part of the diazabicyclooctane class, which includes other compounds such as avibactam and relebactam. These compounds are known for their beta-lactamase inhibition properties and are used in combination with beta-lactam antibiotics to combat antibiotic resistance Other similar compounds include DBO-17, which also shows opioid-like activity but with different pharmacological profiles .
DBO-11 stands out due to its specific receptor affinity and potential for developing new pain management therapies with fewer side effects.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10-,11-,13+,14-/m0/s1 |
InChI Key |
OQCJPFYWFGUHIN-JZKMBYMZSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@@H]4C[C@@H]3[C@H]5[C@@H]4O5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


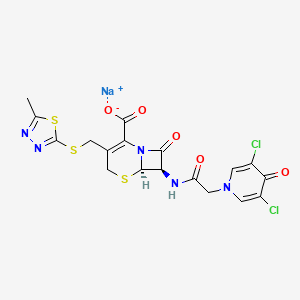
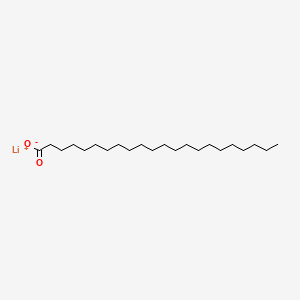

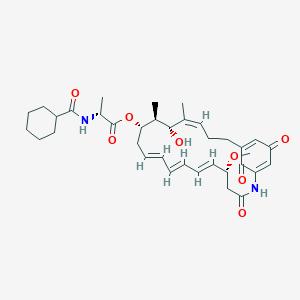

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
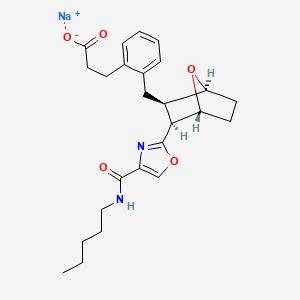
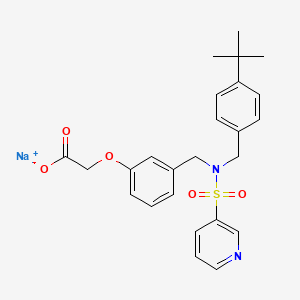

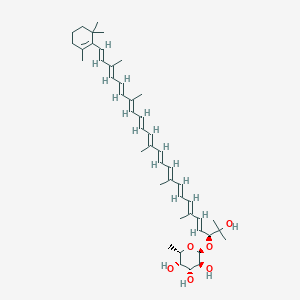
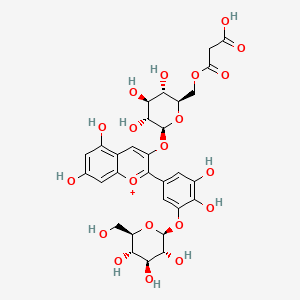
![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)

